molecular formula C21H26N2O2 B4767407 1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine

1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine

Cat. No. B4767407
M. Wt: 338.4 g/mol
InChI Key: ZKNFJEMRZMVQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. MeOPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which means it binds to the receptor and produces a response that is less than the full agonist. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound also has a high affinity for the dopamine D2 receptor, which may be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, antipsychotic, and analgesic effects. This compound has also been shown to decrease the release of the stress hormone cortisol, which may contribute to its stress-reducing effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor subtype, which allows for more precise manipulation of the serotonin system. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine. One area of interest is the potential use of this compound as a treatment for anxiety, depression, and other mood disorders. Another area of interest is the development of more selective and longer-acting derivatives of this compound. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(4-phenylbutanoyl)piperazine has been used as a research tool to study the function of neurotransmitter systems in the brain. Specifically, this compound has been shown to selectively activate the serotonin 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the role of the 5-HT1A receptor in the modulation of pain perception and the development of tolerance to opioids.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-12-10-19(11-13-20)22-14-16-23(17-15-22)21(24)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFJEMRZMVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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